3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrrolidine-2,5-dione, featuring an amino group and an isopropyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2,5-dioxopyrrolidine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group and the pyrrolidine ring structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(methyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of an isopropyl group.
3-Amino-1-(ethyl)pyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of an isopropyl group.
3-Amino-1-(butyl)pyrrolidine-2,5-dione: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its analogs with other alkyl groups.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)9-6(10)3-5(8)7(9)11/h4-5H,3,8H2,1-2H3 |
InChI Key |
PRSUKZUOODOWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N |
Origin of Product |
United States |
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